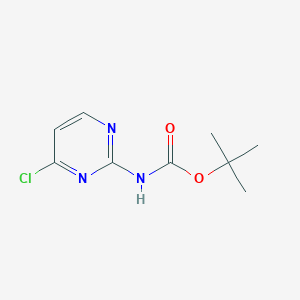

tert-Butyl (4-chloropyrimidin-2-yl)carbamate

Description

tert-Butyl (4-chloropyrimidin-2-yl)carbamate (CAS: 849751-48-0) is a carbamate-protected pyrimidine derivative with the molecular formula C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The 4-chloropyrimidine core provides a reactive site for nucleophilic substitution, while the tert-butyl carbamate group acts as a protective moiety for amines, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(4-chloropyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBOTESNTLXAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216555 | |

| Record name | 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629645-55-2 | |

| Record name | 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629645-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloropyrimidin-2-yl)carbamate typically involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent moisture from affecting the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloropyrimidin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological molecules. It serves as a model compound for understanding the behavior of more complex pyrimidine-based drugs.

Medicine: this compound has potential applications in medicinal chemistry. It is used as a building block in the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (4-chloropyrimidin-2-yl)carbamate with analogous pyrimidine and pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.

Pyrimidine-Based Analogues

Key Observations :

- Chlorine vs. Fluorine Substitution : The 4-Cl group in the parent compound enhances electrophilicity at the pyrimidine ring, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, 5-fluoro derivatives (e.g., CAS 1799420-92-0) exhibit altered electronic profiles, improving metabolic stability in drug candidates .

- Cyclohexylamino Additions: The cyclohexylamino group in CAS 1289385-37-0 introduces conformational rigidity, optimizing interactions with hydrophobic kinase pockets .

Pyridine-Based Analogues

Key Observations :

- Halogen Effects : The 4-iodo derivative (CAS unspecified) is more reactive in metal-catalyzed cross-couplings compared to 4-chloro analogues due to iodine’s superior leaving-group ability .

- Functional Group Diversity: Hydroxyimino and methoxy groups (e.g., CK1δ inhibitor intermediates) enhance hydrogen-bonding capabilities, critical for target engagement in enzyme inhibition .

Biological Activity

Tert-butyl (4-chloropyrimidin-2-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group linked to a pyrimidine ring, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 154100-72-3

The chloropyrimidine moiety enhances the compound's lipophilicity and ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, altering their activity and leading to various physiological effects.

Antimicrobial Activity

Research has indicated that compounds containing chloropyrimidine structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study investigated the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated a significant inhibition of enzyme activity, suggesting a potential role in metabolic regulation . -

Antimicrobial Efficacy :

In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . -

Antitumor Properties :

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated an IC50 value of approximately 10 µM, indicating moderate cytotoxicity. Further analysis suggested that the mechanism involved mitochondrial dysfunction leading to apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrimidine derivative | Antimicrobial, antitumor |

| Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate | Pyrrolidine derivative | Antimicrobial, enzyme inhibition |

| Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate | Pyrrolidine derivative | Antitumor, enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.